Acide (2-amino-4-cyanophényl)boronique chlorhydrate

Vue d'ensemble

Description

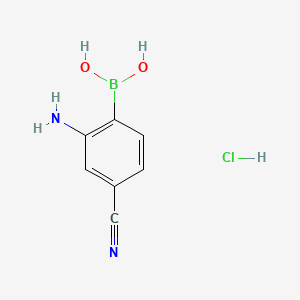

2-Amino-4-cyanobenzeneboronic acid hydrochloride is a chemical compound with the molecular formula C₇H₇BN₂O₂·HCl and a molecular weight of 198.42 g/mol . . This compound is a boronic acid derivative, which is widely used in various fields of scientific research and industrial applications.

Applications De Recherche Scientifique

2-Amino-4-cyanobenzeneboronic acid hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

The primary target of (2-Amino-4-cyanophenyl)boronic acid hydrochloride is the palladium (II) complex in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid moiety of the compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by (2-Amino-4-cyanophenyl)boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The primary result of the action of (2-Amino-4-cyanophenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds . This is achieved through its role in the Suzuki-Miyaura cross-coupling reaction, which enables the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of (2-Amino-4-cyanophenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the compound’s reactivity . Additionally, the presence of other reactants, such as the palladium (II) complex, is crucial for the compound’s action in the Suzuki-Miyaura cross-coupling reaction .

Analyse Biochimique

Biochemical Properties

They can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and glycoproteins . This property makes them useful in a variety of biochemical applications, including sensing and diagnostics .

Cellular Effects

For example, they can affect cell signaling pathways and gene expression by interacting with proteins and other biomolecules .

Molecular Mechanism

These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyanobenzeneboronic acid hydrochloride typically involves the reaction of 2-amino-4-cyanobenzeneboronic acid with hydrochloric acid . The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The compound is usually obtained as a solid with a melting point of 214-218°C .

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-cyanobenzeneboronic acid hydrochloride involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, and the product is often purified through recrystallization or other purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-cyanobenzeneboronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and cyano groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Amino-4-cyanobenzeneboronic acid hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of 2-Amino-4-cyanobenzeneboronic acid hydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted products .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 2-Amino-4-cyanobenzeneboronic acid hydrochloride include:

- 2-Amino-4-chlorobenzeneboronic acid

- 2-Amino-4-fluorobenzeneboronic acid

- 2-Amino-4-methylbenzeneboronic acid

Uniqueness

2-Amino-4-cyanobenzeneboronic acid hydrochloride is unique due to its specific functional groups (amino and cyano) and its boronic acid moiety. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable in various research and industrial applications .

Activité Biologique

2-Amino-4-cyanobenzeneboronic acid hydrochloride is an important compound in medicinal chemistry, particularly known for its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group , a cyano group , and a boronic acid moiety , which contribute to its reactivity and biological interactions. The molecular structure can be represented as follows:

- Chemical Formula : CHBClN

- Molecular Weight : 194.43 g/mol

Target Interactions

The primary mechanism of action involves the compound's ability to form reversible covalent bonds with diols, which are prevalent in biological molecules such as sugars and glycoproteins. This interaction is crucial for various biochemical pathways, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes, impacting cellular processes.

- Transmetalation in Suzuki-Miyaura Reactions : It acts as a key reagent in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Antimicrobial Activity

Recent studies have highlighted the potential of 2-Amino-4-cyanobenzeneboronic acid hydrochloride as an antimicrobial agent. For instance, it has shown promising results against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is critical for bacterial cell wall synthesis .

Cytotoxicity and Safety Profile

In vitro studies have indicated that this compound exhibits low cytotoxicity across various cell lines, making it a suitable candidate for further development in therapeutic applications .

Synthesis and Organic Chemistry

2-Amino-4-cyanobenzeneboronic acid hydrochloride serves as a versatile building block in organic synthesis. Its applications include:

- Building Block for Complex Molecules : Utilized in the synthesis of pharmaceuticals and advanced materials.

- Catalysis : Acts as a catalyst in various chemical reactions due to its boronic acid functionality .

Case Studies

- Antimycobacterial Research : A study focused on synthesizing derivatives of 2-Amino-4-cyanobenzeneboronic acid hydrochloride revealed that modifications to the amino and cyano groups significantly affected antimicrobial potency while maintaining low toxicity levels .

- Enzyme Inhibition Studies : Research involving structural activity relationship (SAR) analysis demonstrated that specific structural features of the compound are critical for its inhibitory effects on target enzymes, leading to insights into optimizing drug design .

Propriétés

IUPAC Name |

(2-amino-4-cyanophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c9-4-5-1-2-6(8(11)12)7(10)3-5;/h1-3,11-12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCOKKVEUFHXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656975 | |

| Record name | (2-Amino-4-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-47-7 | |

| Record name | Boronic acid, B-(2-amino-4-cyanophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-4-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-cyanobenzeneboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.